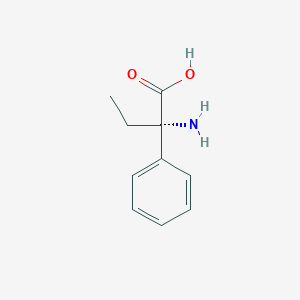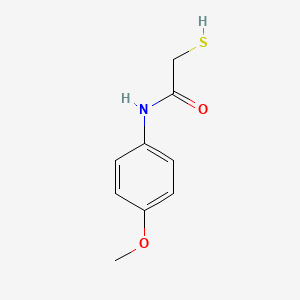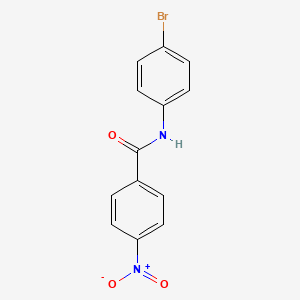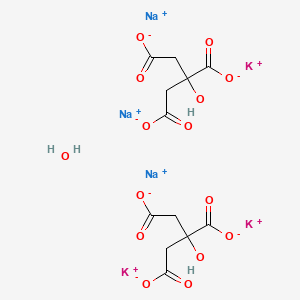
Uralyt-U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uralyt-U is a urine alkalinizing agent primarily used in the treatment and prevention of uric acid, oxalate, phosphate, and cystine stones. It is composed of potassium sodium hydrogen citrate, which helps to stabilize the pH of urine, thereby improving the solubility of uric acid and preventing the formation of uric acid crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium sodium hydrogen citrate involves the neutralization of citric acid with potassium hydroxide and sodium hydroxide. The reaction is typically carried out in an aqueous solution, where citric acid is dissolved in water, and then potassium hydroxide and sodium hydroxide are added gradually under constant stirring. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired citrate salt.
Industrial Production Methods: In industrial settings, the production of potassium sodium hydrogen citrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The final product is often obtained in the form of granules or powder, which can be easily dissolved in water for oral administration .
Chemical Reactions Analysis
Types of Reactions: Uralyt-U primarily undergoes neutralization reactions. It does not participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions: The primary reagents involved in the preparation of this compound are citric acid, potassium hydroxide, and sodium hydroxide. The reaction conditions include an aqueous medium, controlled temperature, and pH.
Major Products Formed: The major product formed from the neutralization reaction is potassium sodium hydrogen citrate. This compound is stable under physiological conditions and effectively alkalinizes urine .
Scientific Research Applications
Chemistry: In chemistry, Uralyt-U is used as a reagent for studying acid-base equilibria and the solubility of various salts. It is also used in the synthesis of other citrate-based compounds.
Biology: In biological research, this compound is used to study the effects of urine alkalinization on the solubility of uric acid and other urinary salts. It is also used in experiments involving the dissolution of kidney stones.
Medicine: Medically, this compound is widely used in the treatment and prevention of kidney stones. It is particularly effective in dissolving uric acid stones and preventing their recurrence. Clinical studies have shown that this compound can significantly reduce the size of existing stones and prevent the formation of new stones .
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. It is also used in the production of dietary supplements aimed at preventing kidney stones .
Mechanism of Action
Uralyt-U works by stabilizing the pH of urine within the range of 6.2 to 6.8. This pH range is optimal for the solubility of uric acid, preventing the formation of uric acid crystals and dissolving any existing crystals. The compound achieves this by providing a source of citrate ions, which act as a buffer to neutralize excess acidity in the urine. This mechanism helps to maintain a stable and less acidic urinary environment, reducing the risk of stone formation .
Comparison with Similar Compounds
- Potassium citrate
- Sodium bicarbonate
- Sodium citrate
Comparison: Uralyt-U is unique in its composition, combining potassium, sodium, and hydrogen citrate. This combination provides a balanced source of alkali, making it more effective in stabilizing urine pH compared to single-component compounds like potassium citrate or sodium bicarbonate. Additionally, this compound has been shown to have a higher success rate in dissolving uric acid stones and preventing their recurrence .
Properties
CAS No. |
55049-48-4 |
|---|---|
Molecular Formula |
C30H30K6Na6O36 |
Molecular Weight |
1339.1 g/mol |
IUPAC Name |
hexapotassium;hexasodium;3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/5C6H8O7.6K.6Na.H2O/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;;;;;;;1H2/q;;;;;12*+1;/p-12 |
InChI Key |
COSZWAUYIUYQBS-UHFFFAOYSA-B |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+].[K+] |
Key on ui other cas no. |
55049-48-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


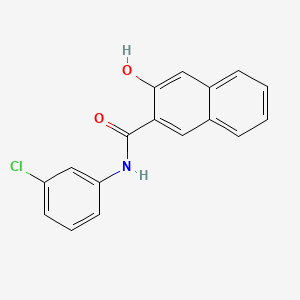
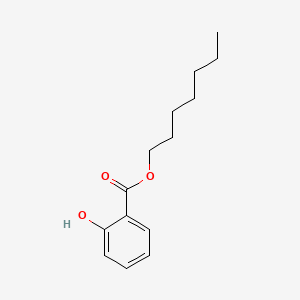
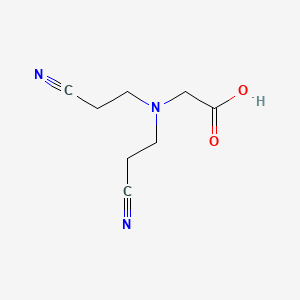
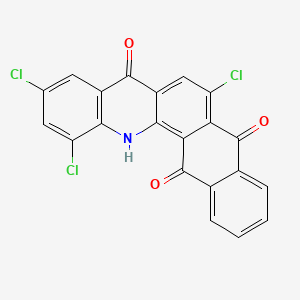

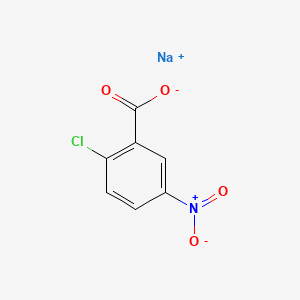
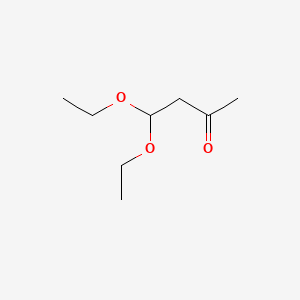
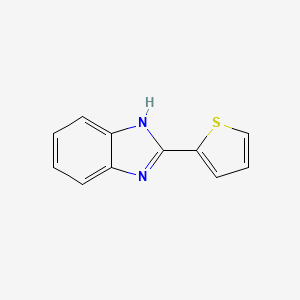
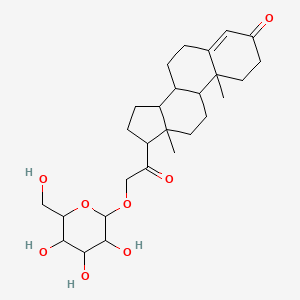
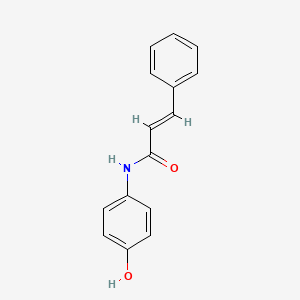
![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)
